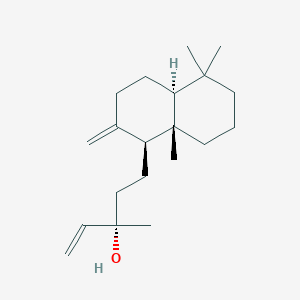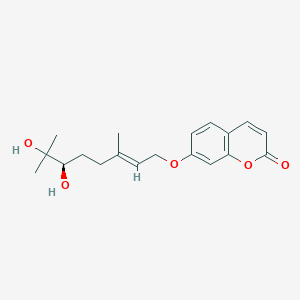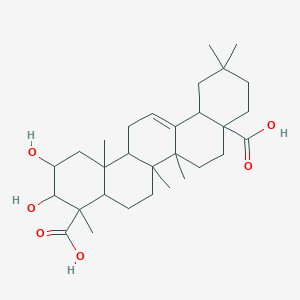
3-Methoxyflavone
Overview
Description
3-Methoxyflavone is a flavonoid compound characterized by the presence of a methoxy group at the third position of the flavone structure. Flavonoids are plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
3-Methoxyflavone, a type of flavonoid, has been found to exhibit antiviral activity . .
Mode of Action
It’s known that flavonoids, in general, can interact with a variety of targets in the cell, including enzymes, receptors, and signaling proteins . They can modulate the activity of these targets, leading to changes in cellular function .
Biochemical Pathways
Flavonoids like this compound are known to affect various biochemical pathways. They can modulate the activity of enzymes, receptors, and signaling proteins, which can lead to changes in cellular function . .
Pharmacokinetics
It’s known that flavonoids, in general, are metabolized in the liver and excreted in the urine . The bioavailability of flavonoids can be influenced by factors such as the presence of glycosides and the degree of methylation .
Result of Action
Flavonoids, in general, have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . They can modulate the activity of a variety of cellular targets, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of flavonoids . Additionally, the presence of other compounds, such as enzymes and proteins, can influence the action and efficacy of flavonoids .
Biochemical Analysis
Biochemical Properties
3-Methoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo biotransformations catalyzed by uridine diphospho-glycosyltransferases . These enzymes transfer an activated sugar to the this compound, forming a glycosidic bond . This process changes the biological activity of this compound, increases its water solubility, reduces toxic and side effects, and improves specific targeting .
Cellular Effects
This compound has been shown to have various effects on cells. For example, it has been reported to exhibit anticancer activity against different types of cancers . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit cell proliferation by reducing the expression of proliferating cell nuclear antigen (PCNA) protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been shown that this compound undergoes progressive demethylation and/or hydroxylation and 4-O-methylglucosylation over time in the presence of certain strains of fungi .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it undergoes biotransformations involving the attachment of a sugar molecule to form glycosides . This process involves enzymes such as uridine diphospho-glycosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of 3-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Biotransformation using fungal cultures, such as those from the genus Isaria, has also been explored for the production of methoxyflavones .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyflavone undergoes various chemical reactions, including:
Oxidation: Enzymatic oxygenation can lead to the formation of hemiacetals and subsequent esterification.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and enzymes like those from Aspergillus niger.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like methyl iodide and bases such as potassium carbonate are commonly employed.
Major Products:
Oxidation: Formation of hemiacetals and esters.
Reduction: Reduced flavone derivatives.
Substitution: Various methoxy-substituted flavones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its role in plant defense mechanisms and pigmentation.
Industry: Utilized in the production of natural pigments and as a bioactive compound in functional foods.
Comparison with Similar Compounds
3-Methoxyflavone can be compared with other methoxyflavones such as:
3-Hydroxyflavone: Lacks the methoxy group, leading to different biological activities.
Quercetin: A widely studied flavonoid with multiple hydroxyl groups, exhibiting stronger antioxidant properties.
Baicalein: Contains hydroxyl groups at different positions, influencing its pharmacological effects.
Uniqueness: this compound’s unique methoxy group at the third position distinguishes it from other flavonoids, contributing to its specific biological activities and potential therapeutic applications.
Conclusion
This compound is a versatile flavonoid with significant potential in various scientific and industrial fields. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIANDVQAMEDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222751 | |
| Record name | 3-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7245-02-5 | |
| Record name | 3-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxyflavone?
A1: this compound has the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol. []
Q2: Are there any characteristic spectroscopic data points for this compound?
A2: Yes, the 1H NMR spectrum of this compound typically exhibits singlets at δ 3.8 ppm for the methoxy group. [] Additionally, IR spectra usually show bands at 1620-1640 cm-1 (C=O). []
Q3: How does the presence of a methoxy group at position 3 affect the biological activity of flavones?
A3: Studies suggest that 3-methoxyflavones can be more potent than their non-methoxy counterparts. For example, substituted 3-methoxyflavones have demonstrated greater potency compared to 3-O-methylquercetin. [] The 3-methoxy group is particularly important for antiviral activity against picornaviruses. [, ]
Q4: What is the impact of hydroxyl groups on the antioxidant activity of 3-methoxyflavones?
A4: The number and position of hydroxyl groups can significantly impact antioxidant activity. For instance, 5,7,4′-trihydroxy-3,6-dimethoxyflavone (1) and 5,7,4′-trihydroxy-3,3′-dimethoxyflavone (2) exhibited significant radical-scavenging activity. [, ]
Q5: How does methylation at the C-5 or C-7 hydroxyl group affect antioxidant activity in 3-methoxyflavones?
A5: Methylation at these positions can decrease antioxidant activity. Research showed that the presence of free hydroxyl groups at the C-5 and C-7 positions contributes to higher antioxidant capacity. [, ]
Q6: Does prenylation of stilbenes influence their cytotoxic effects?
A6: Research suggests that prenylation can increase cytotoxic activity. A study found that the prenylated stilbene 4′-(2-methyl-2-buten-4-yl)oxyresveratrol (6) displayed strong cytotoxic effects against murine leukemia P-388 cells. []
Q7: What are some of the reported biological activities of 3-Methoxyflavones?
A7: 3-Methoxyflavones have shown antiviral [, ], antioxidant [, ], anti-inflammatory [, ], and α-amylase inhibitory activities [, ]. They have also demonstrated antifungal activity against specific fungi like Cladosporium herbarum. []
Q8: Which diseases have 3-methoxyflavones been implicated in potentially treating due to their antioxidant properties?
A8: Due to their antioxidant activity, 3-methoxyflavones are suggested to have potential in treating diseases associated with oxidative stress, such as ischemia, inflammation, and cancer. []
Q9: How do 3-methoxyflavones exert their antiviral effects against viruses like poliovirus?
A9: Research suggests that 3-methoxyflavones can protect host cells from viral-induced shutdown of cellular protein synthesis. This protective effect was observed in studies with poliovirus. []
Q10: What specific enzymes can be inhibited by 3-methoxyflavones, and what are the implications of this inhibition?
A10: 3-Methoxyflavones have been shown to inhibit α-amylase [, ] and xanthine oxidase (XOD). [] Inhibiting α-amylase can have implications for managing blood sugar levels, while XOD inhibition is relevant in treating gout.
Q11: What are some methods for synthesizing 3-Methoxyflavones?
A11: Several methods exist for synthesizing 3-Methoxyflavones, including:
- Condensation of 2'-hydroxychalcones with alkaline hydrogen peroxide (Algar-Flynn-Oyamada oxidation) followed by methylation. []
- Synthesis via 1-(2-hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones as key intermediates. []
- Modified Baker-Venkataraman rearrangement using a solid base and a phase-transfer catalyst. []
Q12: Can you describe the synthesis of 3-methoxyflavones involving the Baker-Venkataraman rearrangement?
A12: This method involves treating an o-hydroxyacetophenone derivative with an aromatic acid chloride in the presence of a base to yield a 1,3-diketone. This diketone is then cyclized under acidic conditions to form the desired this compound. []
Q13: Are there alternative synthetic routes to obtain specific this compound derivatives?
A13: Yes, for example, 5,6,7-trihydroxy-3-methoxyflavones can be synthesized from 6-hydroxy-3,5,7-trimethoxyflavones via selective demethylation using reagents like anhydrous aluminum chloride or aluminum bromide in acetonitrile. []
Q14: What are some natural sources of 3-Methoxyflavones?
A14: 3-Methoxyflavones are found in various plants, including:
- Varthemia iphionoides [, ]
- Lupinus luteus (yellow lupin) []
- Euphorbia grantii []
- Helichrysum kraussii and H. odoratissimum [, ]
- Chorizanthe diffusa []
- Gnaphalium gracile []
- Bauhinia glauca []
- Conyza blinii []
- Morus wittiorum []
- Pteroxygonum giraldii []
- Pluchea carolinensis []
- Albizia zygia []
- Tarchonanthus camphoratus [, ]
- Sonchus erzincanicus []
- Acacia confusa [, ]
- Rhododendron delavayi []
- Dalbergia odorifera []
- Crotalaria madurensis []
- Gardenia ternifolia []
- Morus australis []
- Caesalpinia minax []
- Croton brasiliensis []
- Blumea balsamifera []
- Leontopodium leontopodioides []
Q15: How stable are 3-Methoxyflavones under different conditions?
A15: The stability of 3-Methoxyflavones can vary depending on the specific compound and environmental factors such as temperature, pH, and exposure to light and oxygen. More research is needed to comprehensively understand the stability of various this compound derivatives.
Q16: What analytical techniques are used to characterize and quantify 3-Methoxyflavones?
A16: Common techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and identifying characteristic protons and carbons. [, , , ]
- Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns. [, , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Used to analyze the absorption and transmittance of light through the compound. [, ]
- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule. []
- High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify different compounds in a mixture. []
- Fast-atom bombardment (FAB) mass spectrometry: A softer ionization technique useful for analyzing polar and thermally labile compounds. []
- Collision-induced dissociation (CID) tandem mass spectrometry: Helps elucidate fragmentation pathways and provide structural information. []
Q17: What are some areas where further research on 3-Methoxyflavones is needed?
A17: Further research is required to:
Q18: Are there any computational studies exploring the structure-activity relationships of 3-methoxyflavones?
A18: While limited research is available specifically on 3-methoxyflavones, computational studies on flavonoids in general utilize techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict their biological activities and interactions with target proteins. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















